molecular formula C14H14N4O2 B4684697 N-{2-[(PYRIDIN-2-YL)FORMAMIDO]ETHYL}PYRIDINE-2-CARBOXAMIDE

N-{2-[(PYRIDIN-2-YL)FORMAMIDO]ETHYL}PYRIDINE-2-CARBOXAMIDE

Cat. No.: B4684697
M. Wt: 270.29 g/mol
InChI Key: DSDKDXHFZDZGFR-UHFFFAOYSA-N
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Description

N-{2-[(PYRIDIN-2-YL)FORMAMIDO]ETHYL}PYRIDINE-2-CARBOXAMIDE is a compound that belongs to the class of pyridine carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their ability to form stable complexes with various metal ions. This stability makes them valuable in the development of pharmaceuticals and other chemical applications.

Properties

IUPAC Name

N-[2-(pyridine-2-carbonylamino)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-13(11-5-1-3-7-15-11)17-9-10-18-14(20)12-6-2-4-8-16-12/h1-8H,9-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDKDXHFZDZGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(PYRIDIN-2-YL)FORMAMIDO]ETHYL}PYRIDINE-2-CARBOXAMIDE typically involves the reaction of pyridine-2-carboxylic acid with 2-aminopyridine under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making the process environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the metal-free nature of the reaction conditions reduces the need for extensive purification steps, making the process more cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(PYRIDIN-2-YL)FORMAMIDO]ETHYL}PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-{2-[(PYRIDIN-2-YL)FORMAMIDO]ETHYL}PYRIDINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N-{2-[(PYRIDIN-2-YL)FORMAMIDO]ETHYL}PYRIDINE-2-CARBOXAMIDE exerts its effects involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, thereby affecting various biochemical pathways. The compound’s structure allows it to interact with specific molecular targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-yl)pyridin-2-amine
  • N-(2,6-Dimethylphenyl)pyridine-2-carboxamide
  • 2,6-Bis(pyridine-2-carboxamido)pyridine

Uniqueness

N-{2-[(PYRIDIN-2-YL)FORMAMIDO]ETHYL}PYRIDINE-2-CARBOXAMIDE is unique due to its specific structural features that allow for efficient metal chelation and its ability to undergo a variety of chemical reactions under mild conditions. This versatility makes it a valuable compound in both research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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